molecular formula C8H11NO B1329269 2-Acetyl-1-ethylpyrrole CAS No. 39741-41-8

2-Acetyl-1-ethylpyrrole

Cat. No. B1329269
CAS RN: 39741-41-8
M. Wt: 137.18 g/mol
InChI Key: HQADRFRTIALOCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-1-ethylpyrrole is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are heterocyclic aromatic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom. The acetyl group attached to the second carbon of the pyrrole ring and the ethyl group attached to the nitrogen atom distinguish 2-acetyl-1-ethylpyrrole from other pyrrole derivatives.

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the formation of the pyrrole ring followed by various functionalization reactions. For instance, the synthesis of 3-acetylpyrroles can be achieved through the trifluoromethanesulfonic acid-mediated rearrangement of corresponding 2-acylpyrroles . This suggests that a similar approach could potentially be applied to synthesize 2-acetyl-1-ethylpyrrole by first introducing an acetyl group at the 2-position of a 1-ethylpyrrole and then optimizing the reaction conditions to avoid further rearrangement.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives, including 2-acetyl-1-ethylpyrrole, can be elucidated using various spectroscopic techniques such as HPLC, X-ray crystallography, FT-IR, (1)H-NMR, (13)C-NMR, and MS . These techniques allow for the determination of the position of substituents on the pyrrole ring and the confirmation of the molecular structure.

Chemical Reactions Analysis

Pyrrole derivatives undergo a variety of chemical reactions. Electrophilic substitution reactions, such as formylation and acetylation, are common and can lead to the selective formation of substituted products . The reactivity of the nitrogen atom in the pyrrole ring also allows for N-acetylation, as seen in the synthesis of N-acetylated derivatives of related compounds . The transformation of pyrrole derivatives into other heterocyclic compounds, such as the conversion of ethyl 2-(2-acetyl-2-benzoyl-1-ethenyl)amino-3-dimethylaminopropenoate into a polysubstituted pyrrole, demonstrates the versatility of pyrrole chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-acetyl-1-ethylpyrrole can be inferred from studies on similar compounds. For example, the enthalpies of formation, both in the condensed and gas phases, of 2-acetyl-1-methylpyrrole have been determined using combustion calorimetry and microcalorimetry . These studies provide valuable information on the thermodynamic stability of acetylpyrrole isomers. Additionally, computational methods such as high-level ab initio molecular orbital calculations can predict various thermodynamic properties, which are in good agreement with experimental data . These methods could be applied to 2-acetyl-1-ethylpyrrole to predict its properties.

Scientific Research Applications

1. Synthesis of Inverted Porphyrins

2-Acetyl-1-ethylpyrrole is used in the synthesis of 3-substituted inverted porphyrins. The major macrocyclic product in the condensation of 2-ethylpyrrole, pyrrole, and benzaldehyde is 3-Ethyl-5,10,15,20-tetraphenyl-2-aza-21-carbaporphyrin, which undergoes oxidation leading to 3-(1′-hydroxyethyl)- and 3-acetyl-substituted inverted porphyrins (Schmidt & Chmielewski, 2001).

2. Electrochemical Studies

The electrochemical oxidation of 2,4-dimethyl-3-ethylpyrrole in acetonitrile has been studied to address unresolved problems in the oxidative oligomerization and polymerization of alkylpyrroles. This research provides insights into the electrochemical behavior and the products formed during the process (Hansen et al., 2005).

3. Calorimetric and Computational Studies

A study on 2-acetyl-1-methylpyrrole and 3-acetyl-1-methylpyrrole, analyzing their enthalpies of formation in condensed and gas phases, has been conducted. This research offers valuable data on the thermodynamic stability and various physical properties of these compounds (Silva & Santos, 2010).

4. Application in Transistor Fabrication

2-Acetyl-1-ethylpyrrole derivatives like poly(N-ethylpyrrole) are utilized in metal—oxide—semiconductor field-effect transistor (MOSFET) fabrication. This involves electrochemical synthesis and shows significant promise in semiconductor technology (Kou & Liou, 1996).

5. Photodissociation Dynamics Studies

The ultrafast photodissociation dynamics of 2-ethylpyrrole have been studied using quantum simulation methods, providing insights into the dissociation mechanism and offering novel perspectives on heteroatom hydride bond dissociation (Green et al., 2019).

6. Photochromic Systems

2-Acetyl-1-ethylpyrrole derivatives have been explored in the study of photochromic systems, demonstrating their potential in applications where reversible color changes are required, such as smart materials and molecular switches (Uchida et al., 1999).

Safety And Hazards

When handling 2-Acetyl-1-ethylpyrrole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is recommended . All sources of ignition should be removed .

properties

IUPAC Name

1-(1-ethylpyrrol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-3-9-6-4-5-8(9)7(2)10/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQADRFRTIALOCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6068199
Record name Ethanone, 1-(1-ethyl-1H-pyrrol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless to yellowish liquid; Warm, nutty, ethereal aroma
Record name 2-Acetyl-1-ethylpyrrole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029759
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1-Ethyl-2-acetylpyrrole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1189/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

209.00 to 211.00 °C. @ 760.00 mm Hg
Record name 2-Acetyl-1-ethylpyrrole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029759
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in fixed oils and propylene glycol, Soluble (in ethanol)
Record name 1-Ethyl-2-acetylpyrrole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1189/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.052-1.058
Record name 1-Ethyl-2-acetylpyrrole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1189/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Acetyl-1-ethylpyrrole

CAS RN

39741-41-8
Record name 1-(1-Ethyl-1H-pyrrol-2-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39741-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-2-acetyl pyrrole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039741418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(1-ethyl-1H-pyrrol-2-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanone, 1-(1-ethyl-1H-pyrrol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetyl-1-ethylpyrrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-ETHYL-2-ACETYL PYRROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX0ULZ3H4U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Acetyl-1-ethylpyrrole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029759
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetyl-1-ethylpyrrole
Reactant of Route 2
Reactant of Route 2
2-Acetyl-1-ethylpyrrole
Reactant of Route 3
Reactant of Route 3
2-Acetyl-1-ethylpyrrole
Reactant of Route 4
Reactant of Route 4
2-Acetyl-1-ethylpyrrole
Reactant of Route 5
Reactant of Route 5
2-Acetyl-1-ethylpyrrole
Reactant of Route 6
2-Acetyl-1-ethylpyrrole

Citations

For This Compound
22
Citations
M Zhao, J Hu, X Ji, L Han, M Li… - Journal of Heterocyclic …, 2023 - Wiley Online Library
… In addition, 2-naphthyl, 2-furanyl, cyclohexane and cyclopropane methanol were also subjected to the reaction conditions with 2- acetyl-1-ethylpyrrole (1b) to afford the products 4v-4y in …
Number of citations: 2 onlinelibrary.wiley.com
J Hu, X Ji, F Su, Q Zhao, G Zhang, M Zhao… - Organic & Biomolecular …, 2022 - pubs.rsc.org
… of 2-acetyl-1-ethylpyrrole with m-tolylmethanol and o-tolylmethanol provided the desired compounds 4q and 4r in 85% and 80% yields, respectively. Moreover, 2-acetyl-1-ethylpyrrole …
Number of citations: 1 pubs.rsc.org
EFSA Panel on Food Contact Materials … - EFSA …, 2015 - Wiley Online Library
… The data are intended to cover the re-evaluation of this substance and 2-acetyl-1-ethylpyrrole [FL-no: 14.045] and 2-acetyl-1-methylpyrrole [FL-no: 14.046]. The Panel concluded that for …
Number of citations: 2 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
… However, for the substance 2-acetyl-1-ethylpyrrole [FL-no: 14.045], the Panel could not identify … For the remaining substance, 2-acetyl-1ethylpyrrole [FL-no: 14.045] the Panel could not …
Number of citations: 20 efsa.onlinelibrary.wiley.com
K Umano, Y Hagi, K Nakahara, A Shyoji… - Journal of Agricultural …, 1995 - ACS Publications
Volatile chemicals formed from heated D-glucose, L-cysteine, or D-glucose/L-cysteine were collected in three traps (20, 0, and-78 C) connected in series, recovered, and analyzed. A …
Number of citations: 98 pubs.acs.org
C Macku, T Shibamoto - Food chemistry, 1992 - Elsevier
… 2-Acetyl 1 -ethylpyrrole was also formed by heating a hexose with either alanine or ethylamine. (Kato et al., 1972; Shigematsu et al., 1972). …
Number of citations: 4 www.sciencedirect.com
EFSA Panel on Food Contact Materials … - EFSA …, 2018 - Wiley Online Library
… The data were intended to cover the re-evaluation of this substance as well as 2-acetyl-1-ethylpyrrole [FL-no: 14.045] and 2-acetyl-1-methylpyrrole [FL-no: 14.046]. A search in open …
Number of citations: 10 efsa.onlinelibrary.wiley.com
Y Mizukami, Y Sawai, Y Yamaguchi - Journal of agricultural and …, 2008 - ACS Publications
This research aims to optimize roasted green tea (Houjicha) processing by using roasting treatments to achieve acrylamide mitigation without compromising the quality. 2-Ethyl-3,5-…
Number of citations: 69 pubs.acs.org
S Yener, A Romano, L Cappellin… - Journal of Mass …, 2014 - Wiley Online Library
Characterisation of coffees according to their origins is of utmost importance for commercial qualification. In this study, the aroma profiles of different batches of three monoorigin roasted …
EFSA Panel on Food Contact Materials … - EFSA …, 2014 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to consider evaluations of flavouring …
Number of citations: 2 efsa.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.